N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a derivative of thiazole, a class of compounds known for their wide range of biological activities . The primary targets of thiazole derivatives can vary greatly depending on the specific substituents on the thiazole ring . .
Mode of Action
The mode of action of thiazole derivatives is often determined by the orientation of the thiazole ring towards the target site . Three possible orientations have been reported: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives are diverse and depend on the specific compound and its targets . Thiazole derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
The synthesis of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of N-benzylacetamide as a starting material, which is then reacted with 2,4-dimethylthiazole under similar conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, but their specific substituents can lead to different biological outcomes.
N-aryl cyanoacetamides: These compounds are used in the synthesis of various heterocyclic compounds and have diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-13(18-11(2)16-10)8-14(17)15-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGIFWAIDGMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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